(1-Azaspiro[4.5]decan-8-yl)methanol
Description
(1-Azaspiro[4.5]decan-8-yl)methanol is a spirocyclic compound featuring a nitrogen atom in its bicyclic structure (azaspiro) and a hydroxymethyl (-CH₂OH) substituent at the 8-position. This molecule serves as a versatile scaffold in medicinal chemistry due to its rigid spirocyclic core, which restricts conformational flexibility and enhances target binding specificity.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-azaspiro[4.5]decan-8-ylmethanol |
InChI |
InChI=1S/C10H19NO/c12-8-9-2-5-10(6-3-9)4-1-7-11-10/h9,11-12H,1-8H2 |
InChI Key |
JBABDTWRZPFZCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(CC2)CO)NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azaspiro[4.5]decan-8-yl)methanol typically involves the reaction of spirocyclic precursors with appropriate reagents under controlled conditions. One common method involves the reaction of azaspirodecane derivatives with formaldehyde in the presence of a catalyst to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1-Azaspiro[4.5]decan-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(1-Azaspiro[4.5]decan-8-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Azaspiro[4.5]decan-8-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of (1-Azaspiro[4.5]decan-8-yl)methanol with related spirocyclic compounds, focusing on structural features, physicochemical properties, and functional applications.
Structural and Functional Group Variations
Physicochemical and Pharmacokinetic Properties
- Hydrophilicity: The 1,4-dioxa-8-azaspiro derivatives (e.g., compound in ) exhibit increased hydrophilicity due to the dioxolane ring, enhancing aqueous solubility compared to the non-oxygenated azaspiro core.
- Metabolic Stability : Fluorinated analogs (e.g., 2,2-difluoro-8-azaspiro[4.5]decane ) show improved metabolic stability due to fluorine’s electron-withdrawing effects.
- Hydrogen Bonding: The hydroxymethyl group in this compound provides hydrogen-bonding capacity, critical for target interactions, whereas sulfonyl or phenyl substituents (e.g., ) prioritize lipophilic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
